

Application Notes: Effective Concentration of Ko 143 for Cell Culture

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Compound of Interest

Compound Name: Ko 143

Cat. No.: B1673739

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ko 143 is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] BCRP is a key multidrug resistance protein that actively extrudes a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Its overexpression in cancer cells is a significant mechanism of acquired drug resistance. **Ko 143**, a synthetic analog of the fungal fumitremorgin C, reverses this resistance by blocking the transporter's efflux function.[4] These application notes provide a comprehensive guide to determining and utilizing the effective concentration of **Ko 143** in cell culture for studying BCRP function and overcoming multidrug resistance.

Key Applications

- **BCRP Inhibition Assays:** To study the function and substrate specificity of the BCRP transporter.
- **Chemosensitization Studies:** To investigate the ability of **Ko 143** to restore the efficacy of chemotherapeutic drugs in BCRP-overexpressing cancer cells.
- **Pharmacokinetic and Drug-Drug Interaction Studies:** To understand the role of BCRP in drug absorption, distribution, and elimination.

Data Presentation: Effective Concentrations of Ko 143

The effective concentration of **Ko 143** can vary depending on the cell line, the specific application, and the expression level of BCRP. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Potency of **Ko 143** as a BCRP Inhibitor

Parameter	Value	Cell Line/System	Reference
IC ₅₀	9.7 nM	Cell-free ATPase assay	[2]
EC ₉₀	26 nM	BCRP-mediated drug resistance reversal	[1]
K _i	0.079 - 0.10 µM	BCRP vesicles	[5]

Table 2: Effective Concentrations of **Ko 143** in Different Cell Lines

Cell Line	Application	Effective Concentration	Notes	Reference
HEK-293	BCRP Inhibition	1 μ M	Used for time-course assays.	[2]
MCF-7	BCRP Inhibition	1 μ M	Used for time-course assays.	[2]
IGROV1/T8	Chemosensitization	EC ₉₀ concentration	Reverses topotecan and mitoxantrone resistance.	
MEF3.8/T6400	Chemosensitization	EC ₉₀ concentration	Reverses topotecan and mitoxantrone resistance.	
MDCK II-BCRP	BCRP Inhibition	4 μ M	Used as a positive control inhibitor.	[6]
Hep G2	BCRP Inhibition	20 μ M	Used in Hoechst 33342 accumulation assay.	[7][8]
MCF-7 (transfected)	BCRP Inhibition	20 μ M	Used in Hoechst 33342 accumulation assay.	[7][8]

Table 3: Selectivity of **Ko 143** for ABC Transporters

Transporter	Inhibition at $\geq 1 \mu\text{M}$	Notes	Reference
BCRP (ABCG2)	Potent Inhibition	Highly selective at nanomolar concentrations.	[1][4]
P-glycoprotein (P-gp/ABCB1)	Inhibition	>200-fold less active against P-gp compared to BCRP at lower concentrations.	[4]
MRP1 (ABCC1)	Inhibition	>200-fold less active against MRP1 compared to BCRP at lower concentrations.	[4]

Note on Cytotoxicity: **Ko 143** is generally considered non-toxic at concentrations required for effective BCRP inhibition. However, it is always recommended to perform a cytotoxicity assay for each new cell line and experimental condition.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Ko 143 using an MTS Assay

This protocol is to determine the half-maximal inhibitory concentration (IC_{50}) of **Ko 143** and to ensure that the concentrations used for BCRP inhibition are not cytotoxic.

Materials:

- Cells of interest
- Complete cell culture medium
- **Ko 143** stock solution (e.g., 10 mM in DMSO)
- 96-well clear-bottom black plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare a serial dilution of **Ko 143** in complete medium. A typical concentration range to test for cytotoxicity is from 0.01 μ M to 100 μ M. Include a vehicle control (DMSO) at the highest concentration used.
- Treatment: Remove the medium from the wells and add 100 μ L of the prepared **Ko 143** dilutions or vehicle control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTS Assay: Add 20 μ L of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
- Measurement: Measure the absorbance at 490 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the **Ko 143** concentration to determine the IC₅₀ value.

Protocol 2: BCRP Inhibition Assay using Hoechst 33342 Dye Efflux

This protocol measures the ability of **Ko 143** to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342.

Materials:

- BCRP-overexpressing cells and parental control cells
- Complete cell culture medium
- **Ko 143**

- Hoechst 33342 (stock solution, e.g., 1 mg/mL in water)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- 96-well black, clear-bottom plates
- Fluorescence plate reader or flow cytometer

Procedure:

- Cell Seeding: Seed BCRP-overexpressing and parental cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Pre-incubation with Inhibitor: Wash the cells with warm HBSS. Pre-incubate the cells with various concentrations of **Ko 143** (e.g., 0.01 μ M to 10 μ M) or vehicle control in HBSS for 30-60 minutes at 37°C.
- Substrate Loading: Add Hoechst 33342 to each well to a final concentration of 5 μ M.
- Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
- Wash: Remove the loading solution and wash the cells twice with ice-cold HBSS to stop the efflux.
- Fluorescence Measurement: Add 100 μ L of cold HBSS to each well and immediately measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission: ~460 nm). Alternatively, cells can be trypsinized and analyzed by flow cytometry.
- Data Analysis: Increased intracellular fluorescence in the presence of **Ko 143** indicates inhibition of BCRP-mediated efflux. Calculate the fold-increase in fluorescence compared to the vehicle control.

Protocol 3: Chemosensitization Assay

This protocol determines the ability of **Ko 143** to sensitize BCRP-overexpressing cells to a chemotherapeutic drug that is a BCRP substrate.

Materials:

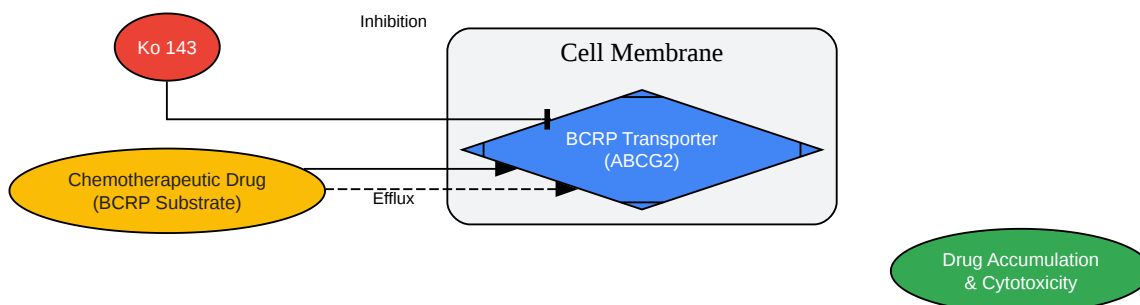
- BCRP-overexpressing cells and parental control cells
- Complete cell culture medium
- **Ko 143**
- BCRP substrate chemotherapeutic drug (e.g., mitoxantrone, topotecan)
- 96-well plates
- MTS or other cell viability assay reagent

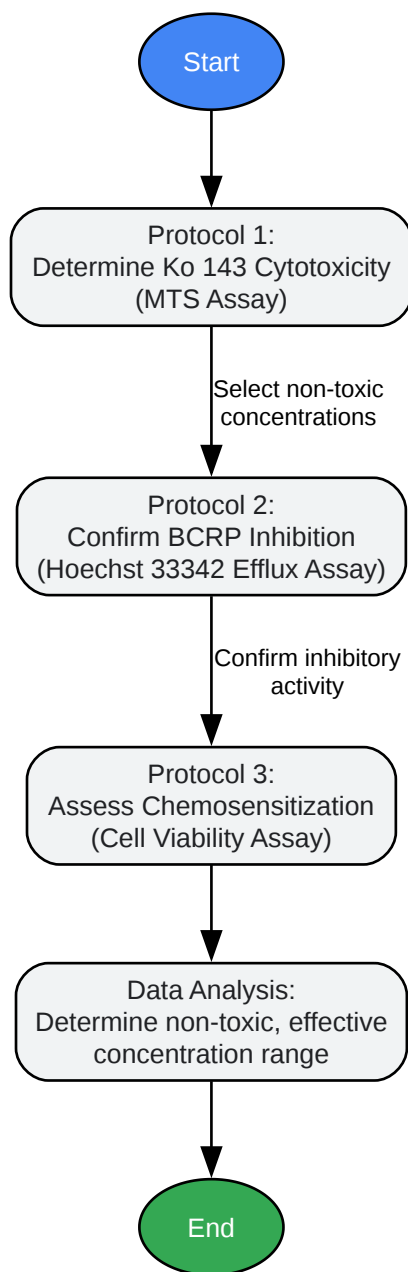
Procedure:

- Cell Seeding: Seed both BCRP-overexpressing and parental cells in 96-well plates.
- Treatment: Treat the cells with a serial dilution of the chemotherapeutic drug in the presence or absence of a fixed, non-toxic concentration of **Ko 143** (determined from Protocol 1, typically in the range of 0.1 to 1 μ M).
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Viability Assay: Perform a cell viability assay (e.g., MTS assay as described in Protocol 1).
- Data Analysis: Determine the IC₅₀ of the chemotherapeutic drug in the presence and absence of **Ko 143** for both cell lines. A significant decrease in the IC₅₀ of the drug in BCRP-overexpressing cells in the presence of **Ko 143** indicates chemosensitization. The "fold-reversal" can be calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of **Ko 143**.

Visualizations

Signaling Pathway of BCRP Inhibition by Ko 143





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. solvobiotech.com [solvobiotech.com]
- 7. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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